3‑Fold Higher Cytotoxicity Against HL‑60 Leukemia Cells (S516 vs. AC7739)
The active metabolite S516 (derived from Valecobulin prodrug) was directly compared with AC7739, the active species of the clinical‑stage VDA AC7700. In HL‑60 human promyelocytic leukemia cells, S516 exhibited an IC₅₀ of 5 nM, which is 3‑fold more potent than the 15 nM IC₅₀ observed for AC7739 [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | S516 IC₅₀ = 5 nM |
| Comparator Or Baseline | AC7739 IC₅₀ = 15 nM |
| Quantified Difference | 3‑fold lower IC₅₀ (more potent) |
| Conditions | HL‑60 human leukemia cell line; 3‑day proliferation assay |
Why This Matters
Superior in vitro potency at the active‑metabolite level predicts greater target engagement and antitumor effect at equivalent systemic exposure, reducing the required prodrug dose.
- [1] Lee KJ, et al. Abstract #5561. Cancer Res. 2009;69(9_Suppl):5561. View Source
